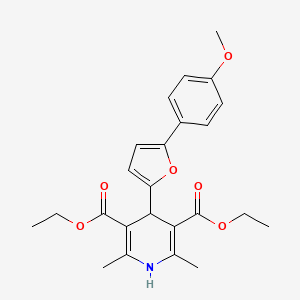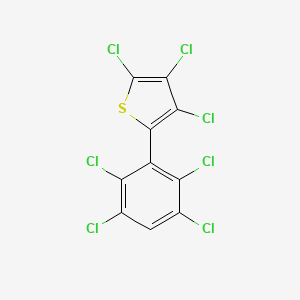
2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene is a chlorinated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. This particular compound is characterized by the presence of multiple chlorine atoms, which significantly influence its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene typically involves chlorination reactions. One common method is the Friedel-Crafts acylation followed by chlorination. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene involves its interaction with specific molecular targets. The chlorine atoms enhance its electrophilic nature, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .
Comparación Con Compuestos Similares
Similar Compounds
2,3,6-Trichloro-4-(2,3,4,5-tetrachlorophenyl)phenol: Another chlorinated aromatic compound with similar properties.
Pentachloropyridine: A perhalogenated heterocyclic compound used in organic synthesis.
Uniqueness
2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene is unique due to its specific arrangement of chlorine atoms and the thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
71906-18-8 |
|---|---|
Fórmula molecular |
C10HCl7S |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
2,3,4-trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene |
InChI |
InChI=1S/C10HCl7S/c11-2-1-3(12)6(14)4(5(2)13)9-7(15)8(16)10(17)18-9/h1H |
Clave InChI |
KDSDCDNFHRZMDM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(S2)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


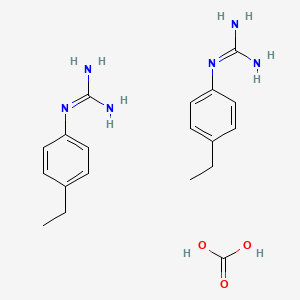

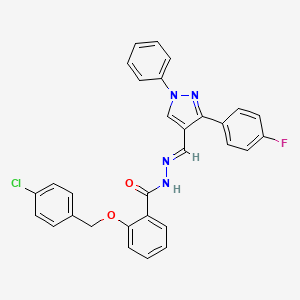
![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)



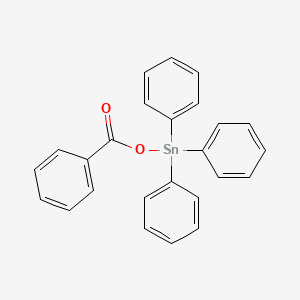
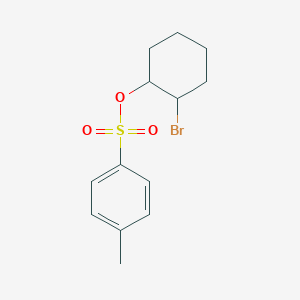
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
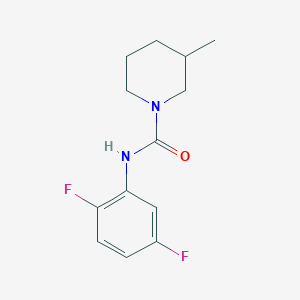
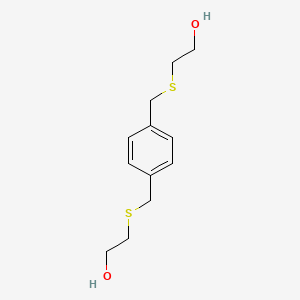
![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
